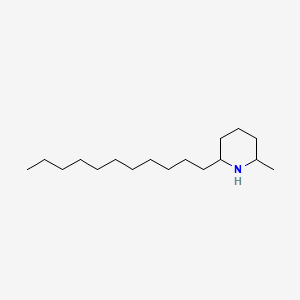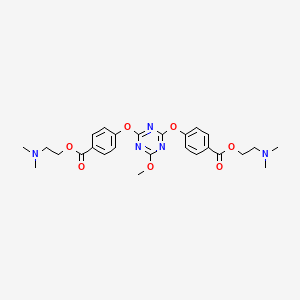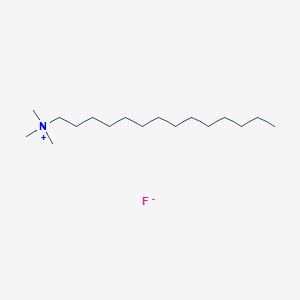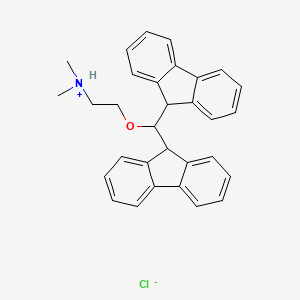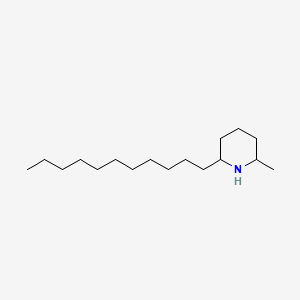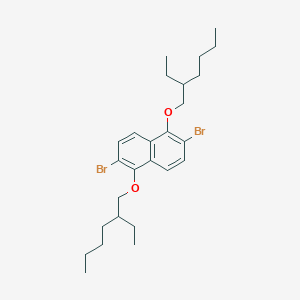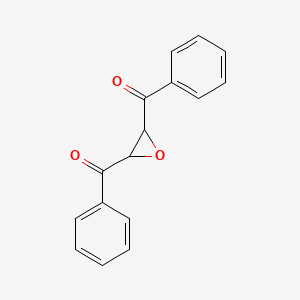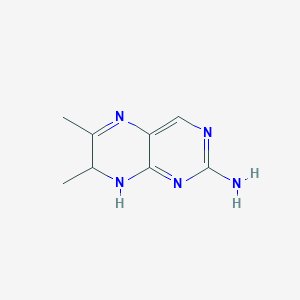
(1-((2-Hydroxypropoxy)methyl)-1,2-ethanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(2-Hydroxypropoxy)methyl]-1,2-ethanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate: is a complex organic compound that belongs to the class of diacrylates. These compounds are known for their applications in various fields, including polymer chemistry and materials science. The unique structure of this compound, featuring multiple functional groups, makes it a versatile candidate for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2-Hydroxypropoxy)methyl]-1,2-ethanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate typically involves the reaction of acrylate monomers with specific diols under controlled conditions. The process often requires the use of catalysts to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain a product that meets industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate groups into alcohols or other reduced forms.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts like palladium or nickel, along with appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced mechanical strength and thermal stability.
Biology: In biological research, this compound is utilized in the development of hydrogels and other biomaterials. These materials are often used in tissue engineering and drug delivery systems due to their biocompatibility and tunable properties.
Medicine: In the medical field, [1-[(2-Hydroxypropoxy)methyl]-1,2-ethanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate is explored for its potential in creating medical devices and implants. Its ability to form stable, biocompatible polymers makes it a promising candidate for various medical applications.
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its reactivity and ability to form cross-linked networks make it ideal for creating durable and resistant materials.
Mechanism of Action
The mechanism by which [1-[(2-Hydroxypropoxy)methyl]-1,2-ethanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate exerts its effects is primarily through its ability to undergo polymerization. The acrylate groups in the compound can form cross-linked networks, resulting in materials with enhanced mechanical and thermal properties. The molecular targets and pathways involved in these processes include the interaction of the acrylate groups with initiators and catalysts, leading to the formation of polymer chains.
Comparison with Similar Compounds
- Ethylene glycol diacrylate
- Diethylene glycol diacrylate
- Triethylene glycol diacrylate
Comparison: Compared to these similar compounds, [1-[(2-Hydroxypropoxy)methyl]-1,2-ethanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate offers unique advantages due to its additional functional groups. These groups provide more sites for chemical reactions, allowing for the creation of more complex and tailored materials. Additionally, the presence of hydroxypropoxy groups enhances the compound’s solubility and reactivity, making it more versatile in various applications.
Properties
CAS No. |
94160-27-7 |
|---|---|
Molecular Formula |
C18H30O8 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(E)-5-[2-[(E)-4-carboxy-2-methylbut-3-enoxy]-3-(2-hydroxypropoxy)propoxy]-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C18H30O8/c1-13(4-6-17(20)21)8-24-11-16(12-25-10-15(3)19)26-9-14(2)5-7-18(22)23/h4-7,13-16,19H,8-12H2,1-3H3,(H,20,21)(H,22,23)/b6-4+,7-5+ |
InChI Key |
RBRODUAWCHJULQ-YDFGWWAZSA-N |
Isomeric SMILES |
CC(COCC(COCC(C)O)OCC(C)/C=C/C(=O)O)/C=C/C(=O)O |
Canonical SMILES |
CC(COCC(COCC(C)O)OCC(C)C=CC(=O)O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



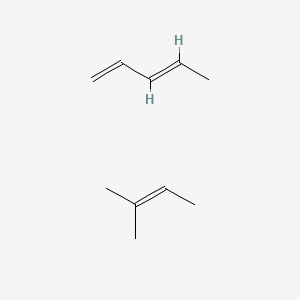
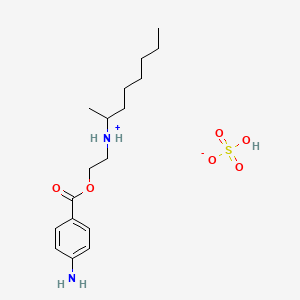
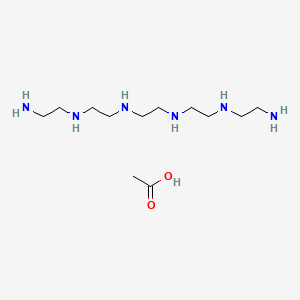
![Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--water (1/2/2)](/img/structure/B13774076.png)
